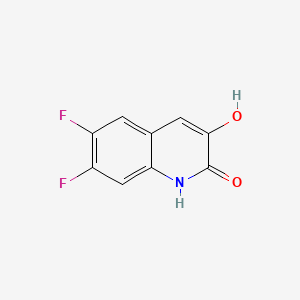
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and suitable carbonyl compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This can be achieved through various methods, including the Pfitzinger reaction or the Conrad-Limpach synthesis.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be accomplished using electrophilic fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group at the 3 position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
6,7-Difluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3 position.
3-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atoms at the 6 and 7 positions.
6,7-Dichloro-3-hydroxyquinolin-2(1H)-one: Contains chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
6,7-difluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14) |
InChIキー |
PVEQIPWLQMKVSV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)NC2=CC(=C1F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
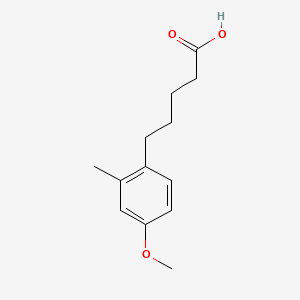
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
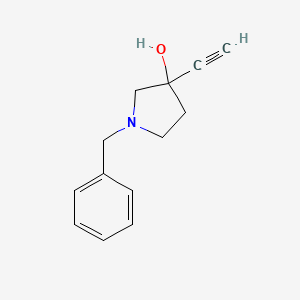
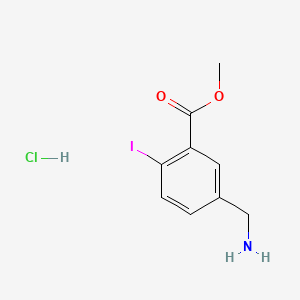
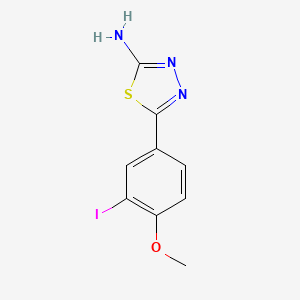

![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)

